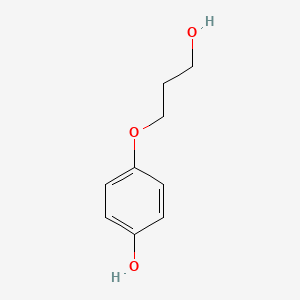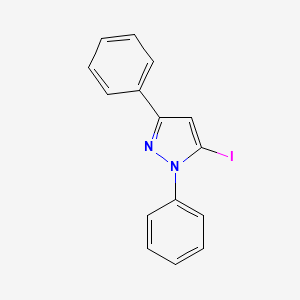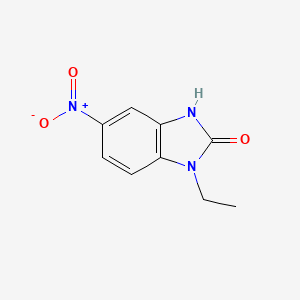![molecular formula C17H17ClO5 B12091124 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid CAS No. 560998-04-1](/img/structure/B12091124.png)
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C({17})H({17})ClO(_{5}). It is characterized by the presence of a chlorophenoxy group and an ethoxybenzoic acid moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 3-ethoxybenzoic acid as the primary starting materials.
Etherification: 2-Chlorophenol is reacted with ethylene oxide under basic conditions to form 2-(2-chlorophenoxy)ethanol.
Esterification: The resulting 2-(2-chlorophenoxy)ethanol is then reacted with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically applied.
Major Products
The major products formed from these reactions include various substituted phenoxyethoxybenzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subject to ongoing research, but the compound’s structure suggests it may interact with cellular membranes and proteins, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: Similar in structure but lacks the ethoxybenzoic acid moiety.
4-(2-(2-Chlorophenoxy)ethoxy)benzoic acid: Similar but without the ethoxy group on the benzoic acid ring.
3-(2-(2-Chlorophenoxy)ethoxy)benzoic acid: Similar but with a different substitution pattern on the benzoic acid ring.
Uniqueness
4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
560998-04-1 |
|---|---|
分子式 |
C17H17ClO5 |
分子量 |
336.8 g/mol |
IUPAC名 |
4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzoic acid |
InChI |
InChI=1S/C17H17ClO5/c1-2-21-16-11-12(17(19)20)7-8-15(16)23-10-9-22-14-6-4-3-5-13(14)18/h3-8,11H,2,9-10H2,1H3,(H,19,20) |
InChIキー |
FKFDWCUWJCMCJB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)




![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)

![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)


